Ethyl (2-bromobenzyl)glycinate
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Overview
Description
Ethyl (2-bromobenzyl)glycinate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by an ethyl (2-bromobenzyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2-bromobenzyl)glycinate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromobenzyl bromide with glycine ethyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-bromobenzyl)glycinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl benzylglycinate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or acetone.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of ethyl (2-substituted benzyl)glycinate derivatives.
Oxidation: Formation of this compound aldehyde or carboxylic acid.
Reduction: Formation of ethyl benzylglycinate.
Scientific Research Applications
Ethyl (2-bromobenzyl)glycinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and neuroprotective properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including those used in drug discovery and development.
Biological Studies: It is used in studies investigating the role of glycine derivatives in biological systems, including their effects on neurotransmission and enzyme inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ethyl (2-bromobenzyl)glycinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby exerting anti-inflammatory effects.
Pathways Involved: It may modulate neurotransmitter systems, particularly those involving glycine, which plays a role in inhibitory neurotransmission in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2-chlorobenzyl)glycinate: Similar structure but with a chlorine atom instead of bromine.
Ethyl (2-fluorobenzyl)glycinate: Similar structure but with a fluorine atom instead of bromine.
Ethyl (2-iodobenzyl)glycinate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Ethyl (2-bromobenzyl)glycinate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The bromine atom’s size and reactivity can influence the compound’s biological activity and its suitability for various synthetic applications .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 2-[(2-bromophenyl)methylamino]acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)8-13-7-9-5-3-4-6-10(9)12/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
KLWLPDJRFAMQCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1Br |
Origin of Product |
United States |
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